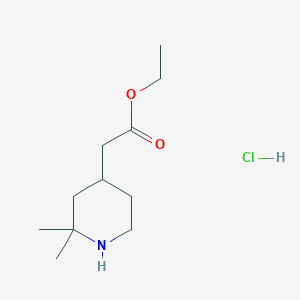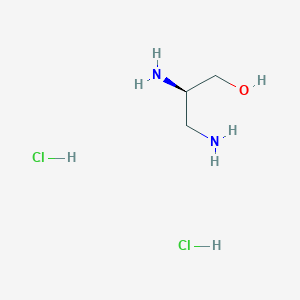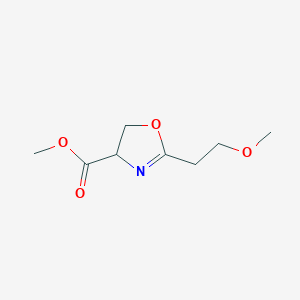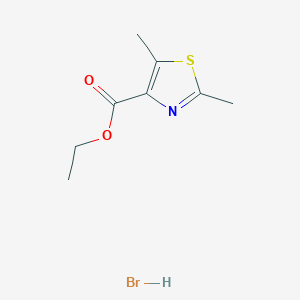
3-(2,4-Difluorophenyl)-2-hydroxypropanenitrile
Overview
Description
3-(2,4-Difluorophenyl)-2-hydroxypropanenitrile is a chemical compound characterized by its unique structure, which includes a difluorophenyl group attached to a hydroxypropanenitrile moiety. This compound is of interest in various scientific and industrial applications due to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-Difluorophenyl)-2-hydroxypropanenitrile typically involves the reaction of 2,4-difluorophenylacetonitrile with a suitable hydroxyating agent under controlled conditions. Common methods include:
Hydroxylation: Using reagents such as hydrogen peroxide or hydroxylamine in the presence of a catalyst.
Reduction: Employing reducing agents like lithium aluminum hydride (LiAlH4) to convert nitriles to hydroxylamines.
Industrial Production Methods: In an industrial setting, the compound is often synthesized through large-scale chemical reactions involving continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and real-time monitoring helps maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions: 3-(2,4-Difluorophenyl)-2-hydroxypropanenitrile can undergo various chemical reactions, including:
Oxidation: Converting the hydroxyl group to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reducing the nitrile group to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Replacing the difluorophenyl group with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, Na2Cr2O7, and H2O2.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and alcohols.
Major Products Formed:
Oxidation: 3-(2,4-Difluorophenyl)propionic acid.
Reduction: 3-(2,4-Difluorophenyl)propanamine.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2,4-Difluorophenyl)-2-hydroxypropanenitrile has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(2,4-Difluorophenyl)-2-hydroxypropanenitrile exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological targets, while the nitrile group can participate in nucleophilic reactions. The difluorophenyl group enhances the compound's stability and reactivity.
Comparison with Similar Compounds
3-(2,4-Difluorophenyl)-2-hydroxypropanenitrile is unique due to its specific structural features. Similar compounds include:
3-(2,4-Difluorophenyl)propionic acid: Similar in the difluorophenyl group but lacks the hydroxyl and nitrile functionalities.
2,4-Difluorophenol: Contains the difluorophenyl group but lacks the propanenitrile moiety.
3-(2,4-Difluorophenyl)propanamine: Similar in the difluorophenyl group but has an amine group instead of a nitrile.
Properties
IUPAC Name |
3-(2,4-difluorophenyl)-2-hydroxypropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO/c10-7-2-1-6(9(11)4-7)3-8(13)5-12/h1-2,4,8,13H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGLYCWZIDBUHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CC(C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Ethyl-2-[(4-nitrophenyl)methyl]propanedioic acid](/img/structure/B1430583.png)

amino]thiophene-2-carboxylic acid](/img/structure/B1430587.png)
![[5-(ethylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride](/img/structure/B1430589.png)

![5-[(4-Methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid hydrochloride](/img/structure/B1430591.png)



![2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride](/img/structure/B1430596.png)
![2-({[2-(2,5-Dimethoxyphenyl)ethyl]amino}methyl)phenol](/img/structure/B1430598.png)

